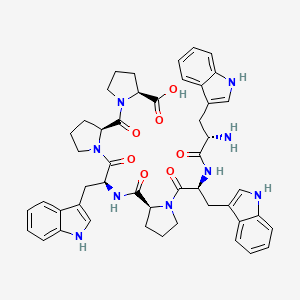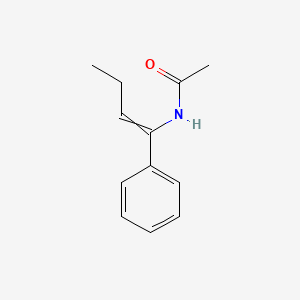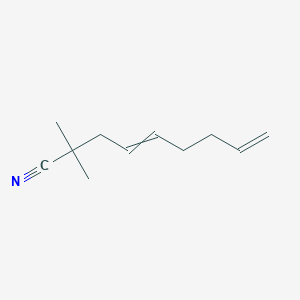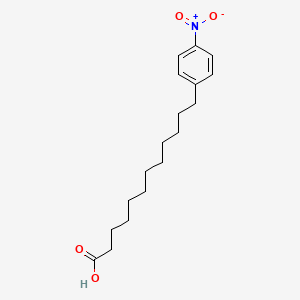
N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactants: N,N-Diethyl-4,6-dihydroxy-3-methylbenzamide, allyl bromide
Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetone), reflux
Product: N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the diethylamino group and the prop-2-en-1-yl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
-
Step 1: Preparation of the Benzamide Core
Reactants: 4,6-dihydroxy-3-methylbenzoic acid, thionyl chloride
Conditions: Reflux in anhydrous conditions
Product: 4,6-dihydroxy-3-methylbenzoyl chloride
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions
Reduction: Sodium borohydride (NaBH₄), methanol as solvent
Substitution: Bromine (Br₂), iron (Fe) as catalyst
Major Products
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Brominated aromatic compounds
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and resins.
Industrial Chemistry: Employed as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-3-methylbenzamide
- N,N-Diethyl-4-hydroxy-3-methylbenzamide
- N,N-Diethyl-4,6-dihydroxybenzamide
Uniqueness
N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide is unique due to the presence of both hydroxyl and prop-2-en-1-yl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
864514-38-5 |
|---|---|
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
N,N-diethyl-4,6-dihydroxy-3-methyl-2-prop-2-enylbenzamide |
InChI |
InChI=1S/C15H21NO3/c1-5-8-11-10(4)12(17)9-13(18)14(11)15(19)16(6-2)7-3/h5,9,17-18H,1,6-8H2,2-4H3 |
InChI-Schlüssel |
CHEGSOYZLHESMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(C=C(C(=C1CC=C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester](/img/structure/B12547789.png)

![(2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B12547803.png)

![2,2'-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid](/img/structure/B12547809.png)

![1-Methoxy-3-[methoxy(phenyl)methyl]benzene](/img/structure/B12547828.png)







